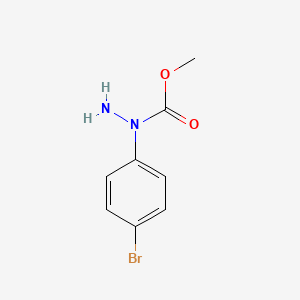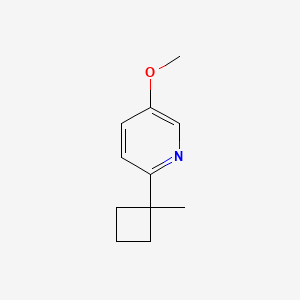
Ethyl Viologen-d8 Dichloride (rings-d8)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Viologen-d8 Dichloride (rings-d8) is a deuterated derivative of ethyl viologen, a bipyridinium compound. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the bipyridinium rings. The deuterated form is often used in scientific research to study various properties and reactions due to its stability and unique isotopic labeling .
Métodos De Preparación
The synthesis of Ethyl Viologen-d8 Dichloride (rings-d8) typically involves the reaction of deuterated bipyridine with ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Ethyl Viologen-d8 Dichloride (rings-d8) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced to form radical cations and further oxidized to form dications.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically leads to the formation of radical cations, while oxidation results in dications .
Aplicaciones Científicas De Investigación
Ethyl Viologen-d8 Dichloride (rings-d8) has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator and in the study of electron transfer processes.
Biology: The compound is employed in the investigation of cellular redox states and oxidative stress.
Medicine: Research into its potential therapeutic applications, particularly in targeting oxidative stress-related diseases, is ongoing.
Industry: It is used in the development of electrochromic devices and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of Ethyl Viologen-d8 Dichloride (rings-d8) involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. Its molecular targets include various enzymes and proteins involved in redox processes. The pathways involved often relate to the modulation of oxidative stress and electron transfer chains .
Comparación Con Compuestos Similares
Ethyl Viologen-d8 Dichloride (rings-d8) is unique due to its deuterated nature, which provides enhanced stability and distinct isotopic labeling. Similar compounds include:
Methyl Viologen: Another bipyridinium compound with similar redox properties but different alkyl substituents.
Benzyl Viologen: A bipyridinium compound with benzyl groups instead of ethyl groups.
Propyl Viologen: Similar structure but with propyl groups
These compounds share similar redox properties but differ in their substituents, which can influence their reactivity and applications.
Propiedades
Fórmula molecular |
C14H18Cl2N2 |
|---|---|
Peso molecular |
293.3 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-1-ethyl-4-(2,3,5,6-tetradeuterio-1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C14H18N2.2ClH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2/i5D,6D,7D,8D,9D,10D,11D,12D;; |
Clave InChI |
HPQUPDZQGFPUGU-ZYNYSASXSA-L |
SMILES isomérico |
[2H]C1=C([N+](=C(C(=C1C2=C(C(=[N+](C(=C2[2H])[2H])CC)[2H])[2H])[2H])[2H])CC)[2H].[Cl-].[Cl-] |
SMILES canónico |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


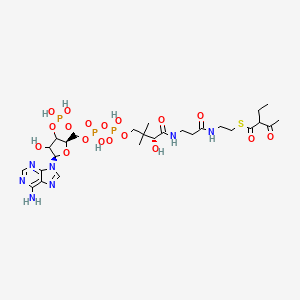
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
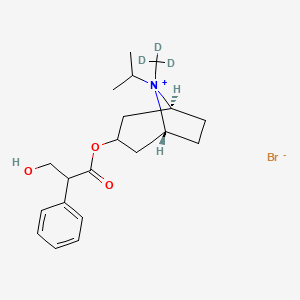

![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
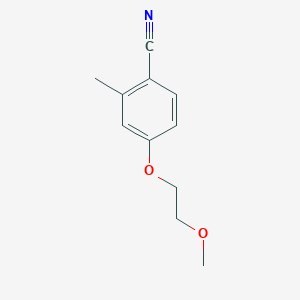
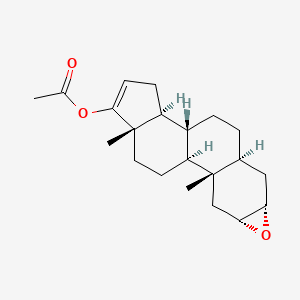
![2-Ethyl-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-4-one](/img/structure/B13848422.png)
